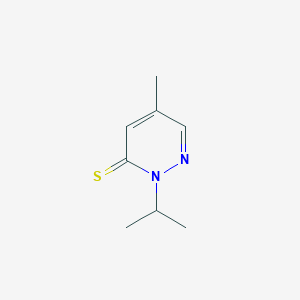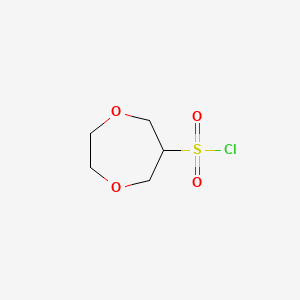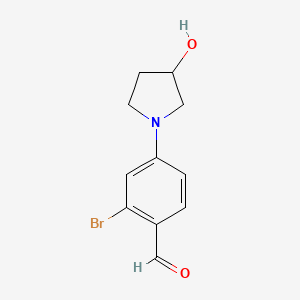
2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxypyrrolidine ring, and a benzaldehyde group. It is primarily used in research and development due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the use of a two-step, one-pot reduction and cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents. The reaction conditions typically involve the use of palladium catalysts and organolithium reagents to achieve the desired product.
Analyse Des Réactions Chimiques
2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom and hydroxypyrrolidine ring may also contribute to its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde: This compound has a similar structure but differs in the position of the bromine atom and hydroxypyrrolidine ring.
2-Bromobenzaldehyde: This compound lacks the hydroxypyrrolidine ring, making it less complex and potentially less versatile in certain applications.
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
2-bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12BrNO2/c12-11-5-9(2-1-8(11)7-14)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2 |
Clé InChI |
ADMYCHYIIHBFCV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1O)C2=CC(=C(C=C2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
![tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13194842.png)
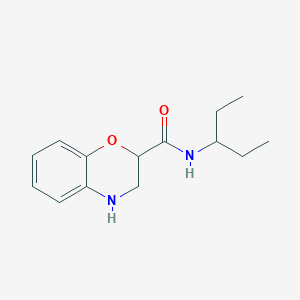
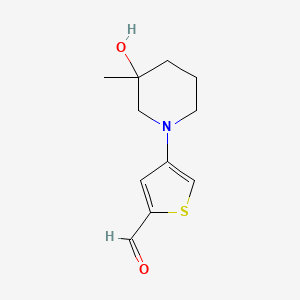
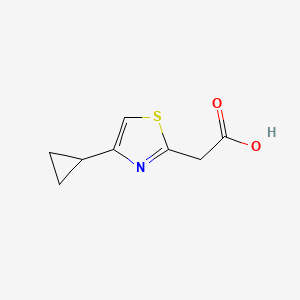
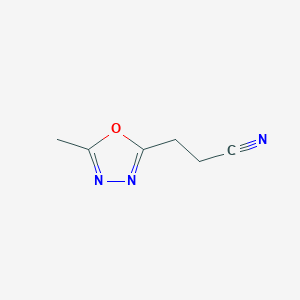
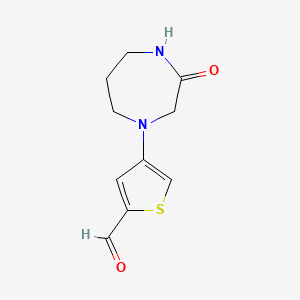
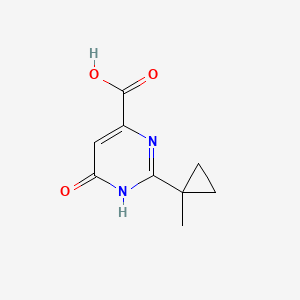
![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine](/img/structure/B13194894.png)
![2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile](/img/structure/B13194898.png)
